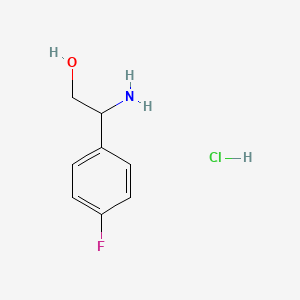

amino]-1-ethanol CAS No. 1183030-95-6](/img/structure/B1525121.png)

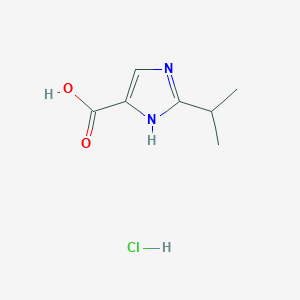

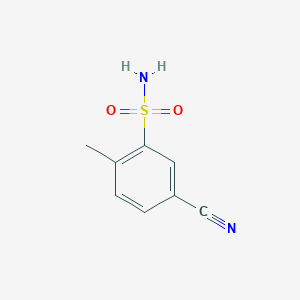

2-[[5-(Aminomethyl)-2-pyridinyl](ethyl)amino]-1-ethanol

説明

2-[[5-(Aminomethyl)-2-pyridinyl](ethyl)amino]-1-ethanol, also known as 2-amino-5-methyl-2-pyridin-1-ethanol or 2-AMP-E, is an organic compound used in many scientific research applications. It is a colorless, crystalline solid that is soluble in water. 2-AMP-E is a versatile compound used in a variety of laboratory experiments and research applications, including biochemical and physiological studies.

科学的研究の応用

Synthesis and Application in Heterocycle Formation

Pyridine-Based Heterocycles : The compound was used as a starting material in the synthesis of new pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles. This process involved the formation of different pyridothienopyrimidine derivatives through various cyclization reactions under specific conditions (El-Kashef et al., 2010).

Use in Polymer Chemistry as a Protecting Group

Protecting Group for Carboxylic Acids : 2-(Pyridin-2-yl)ethanol has been identified as an effective protecting group for methacrylic acid (MAA). It can be selectively removed post-polymerization, either chemically under alkaline conditions or thermally, while maintaining stability under acidic conditions and resistance to catalytic hydrogenolysis (Elladiou & Patrickios, 2012).

In Peptide Chemistry

Carboxyl-Protecting Group : The 2-(diphenylphosphino)ethyl group (DPPE) has been used for carboxyl-protection of amino acids or peptides, demonstrating stability under standard conditions for peptide synthesis and allowing deprotection under mild conditions (Chantreux et al., 1984).

In Coordination Chemistry

Cadmium Chloride Complex Formation : The compound was used in the synthesis of a novel imidazo[1,5-a]pyridine derivative, which was then used to form a cadmium chloride complex. This complex was characterized through various methods including crystallography and spectroscopy, revealing a distorted square pyramidal geometry around the cadmium atom (Hakimi et al., 2012).

In Medicinal Chemistry

Modification for Receptor Responsiveness : Structural modifications of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, which involves adding various alkyl groups, demonstrated changes in sympathomimetic activity. This has implications for the differentiation and understanding of β-receptor populations (Lands et al., 1967).

These applications highlight the versatility of 2-[5-(Aminomethyl)-2-pyridinylamino]-1-ethanol in various fields of scientific research, particularly in chemistry and pharmacology. The compound's role ranges from facilitating the synthesis of complex heterocycles to serving as a protecting group in polymer chemistry, illustrating its significance in advancing scientific inquiry and application.

Safety And Hazards

特性

IUPAC Name |

2-[[5-(aminomethyl)pyridin-2-yl]-ethylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O/c1-2-13(5-6-14)10-4-3-9(7-11)8-12-10/h3-4,8,14H,2,5-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHMHWQVXUJFPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C1=NC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[5-(Aminomethyl)-2-pyridinyl](ethyl)amino]-1-ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Acetyl-3-fluorophenyl)sulfanyl]acetic acid](/img/structure/B1525051.png)

![3-({[(2-Aminoethyl)carbamoyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B1525057.png)

![Bis(2-[3-(morpholin-4-yl)propyl]guanidine); sulfuric acid](/img/structure/B1525060.png)

![1-(4-Fluorophenyl)-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol](/img/structure/B1525061.png)